Ethyl 3-(benzylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carboxylate
Overview
Description
Ethyl 3-(benzylamino)-1,4,6-triazatricyclo[75002,7]tetradeca-2(7),3,5,8-tetraene-8-carboxylate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of the benzylamino and ethyl ester groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Ethyl 3-(benzylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-Adamantyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide
- 10-methyl-8-phenyl-1-azatetracyclo[7.5.0.02,7.010,12]tetradeca-2,4,6,8-tetraene
- N-benzyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraen-3-amine
Uniqueness
Ethyl 3-(benzylamino)-1,4,6-triazatricyclo[75002,7]tetradeca-2(7),3,5,8-tetraene-8-carboxylate stands out due to its specific tricyclic structure and the presence of both benzylamino and ethyl ester groups
Properties
IUPAC Name |
ethyl 3-(benzylamino)-1,4,6-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-27-21(26)17-16-11-7-4-8-12-25(16)19-18(17)23-14-24-20(19)22-13-15-9-5-3-6-10-15/h3,5-6,9-10,14H,2,4,7-8,11-13H2,1H3,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPBLRWAHWIYPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCCCCN2C3=C1N=CN=C3NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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